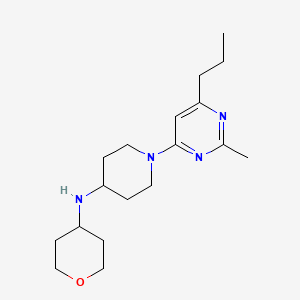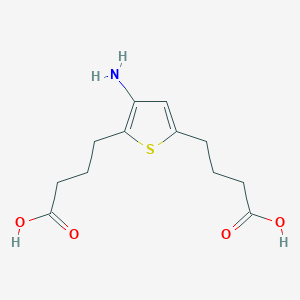![molecular formula C17H21N3O3 B5626014 3-[methyl(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)amino]propane-1,2-diol](/img/structure/B5626014.png)
3-[methyl(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)amino]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The exploration of chemical compounds with complex structures, such as "3-[methyl(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)amino]propane-1,2-diol," involves a multi-faceted approach. This includes synthesis, structural analysis, understanding of chemical and physical properties, and the study of chemical reactions. Such compounds are often of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of various heterocyclic β-enamino esters and pyrimidinones involves addition and cyclization reactions, showcasing the complexity and creativity in chemical synthesis strategies (Huang & Wamhoff, 1984).
Molecular Structure Analysis
The molecular structure of chemical compounds is crucial for understanding their properties and reactivity. X-ray diffraction analysis is a common method for determining the crystal structures, which provides detailed information on the molecular and supramolecular architecture of compounds. This analysis has been employed to characterize a range of chemical structures, revealing insights into their conformation and spatial arrangement (Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to a variety of products, influenced by factors such as reactant structure, catalysts, and reaction conditions. Studies on the reactivity of specific functional groups within a compound can elucidate mechanisms and optimize reaction conditions for desired outcomes. For instance, the reaction of N-(5,6-dihydro[1]benzoxepino[5,4-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride demonstrates the intricacies of chemical transformations and product formation (Sasaki et al., 2001).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and thermal stability, are essential for their practical application. These properties are determined through various analytical techniques and are critical for material selection in industrial processes. For example, the synthesis and characterization of polyimides from 1,2-bis(4-aminophenoxy)propane provide valuable data on solubility and thermal behavior, important for applications in polymer science (Tjugito & Feld, 1989).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is fundamental to the application of chemical compounds. This involves studies on reaction mechanisms, potential as catalysts, or interactions in biological systems. The investigation into the copolymerization behavior of specific compounds reveals insights into their reactivity and potential for creating new polymeric materials (Ren et al., 2007).
属性
IUPAC Name |
3-[methyl-(3-methyl-5,11-dihydro-[1]benzoxepino[3,4-d]pyrimidin-1-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-18-15-10-23-16-6-4-3-5-12(16)7-14(15)17(19-11)20(2)8-13(22)9-21/h3-6,13,21-22H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUOQVLQBZSONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=CC=CC=C3OC2)C(=N1)N(C)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)amino]propane-1,2-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5625940.png)


![methyl 4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}benzoate](/img/structure/B5625973.png)
![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-dimethylethanamine](/img/structure/B5625987.png)

![2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5626001.png)
acetic acid](/img/structure/B5626007.png)
![2,3,6-trimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-4-quinolinecarboxamide](/img/structure/B5626027.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B5626032.png)
![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5626044.png)
